1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone
CAS No.: 1017781-75-7
Cat. No.: VC3268633
Molecular Formula: C15H14FNO
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017781-75-7 |
|---|---|
| Molecular Formula | C15H14FNO |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C15H14FNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9-10,17H2 |
| Standard InChI Key | ZYJGDRYKGYVBPA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN |
Introduction
1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound with a molecular formula of C15H14FNO and a molecular weight of 243.28 g/mol . This compound is characterized by its unique structural features, including an aminomethyl group attached to a phenyl ring and a fluorophenyl group linked to an ethanone backbone.
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| PubChem CID | 53407107 |
| CAS | 1017781-75-7 |
| DSSTox Substance ID | DTXSID50695783 |
| Wikidata | Q82625084 |
Synthesis and Preparation
While specific synthesis methods for 1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts acylation or the use of organometallic reagents to form the desired ketone linkage . The introduction of the aminomethyl group typically involves amination reactions or the reduction of nitro precursors.
Applications and Research Findings
While specific applications of 1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, materials science, or as intermediates in organic synthesis. The presence of a fluorine atom can enhance the compound's stability and bioavailability, making it a candidate for further modification into biologically active molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume